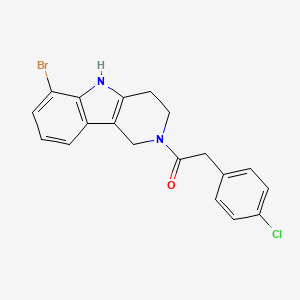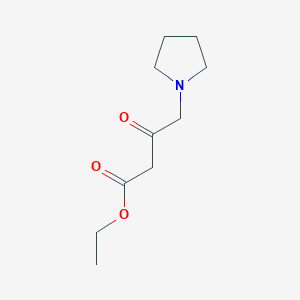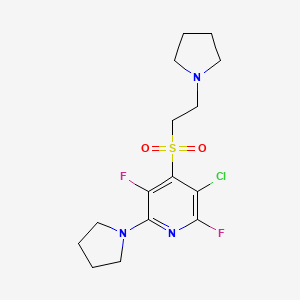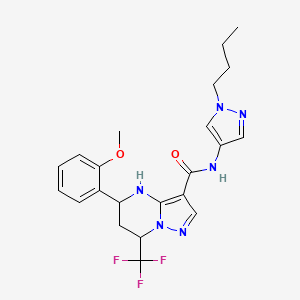![molecular formula C26H30ClN3O3S B12638541 methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a chlorinated benzo-cyclohepta-pyridine core, making it a subject of interest in pharmaceutical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo-cyclohepta-pyridine core: This is achieved through a series of cyclization reactions involving chlorinated aromatic compounds.
Introduction of the piperidine moiety: This step involves the reaction of the core structure with piperidine under controlled conditions.
Methionine esterification: The final step involves the esterification of L-methionine with the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Common solvents used include tetrahydrofuran (THF), toluene, and diethyl ether .
化学反応の分析
Types of Reactions
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Loratadine: A structurally related compound used as an antihistamine.
Desloratadine: An active metabolite of loratadine with similar pharmacological properties.
Uniqueness
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate is unique due to its specific esterification with L-methionine, which imparts distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C26H30ClN3O3S |
|---|---|
分子量 |
500.1 g/mol |
IUPAC名 |
methyl (2S)-2-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C26H30ClN3O3S/c1-33-25(31)22(11-15-34-2)29-26(32)30-13-9-17(10-14-30)23-21-8-7-20(27)16-19(21)6-5-18-4-3-12-28-24(18)23/h3-4,7-8,12,16,22H,5-6,9-11,13-15H2,1-2H3,(H,29,32)/t22-/m0/s1 |
InChIキー |
FLULVLCYCBVORD-QFIPXVFZSA-N |
異性体SMILES |
COC(=O)[C@H](CCSC)NC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
正規SMILES |
COC(=O)C(CCSC)NC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)


![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)

